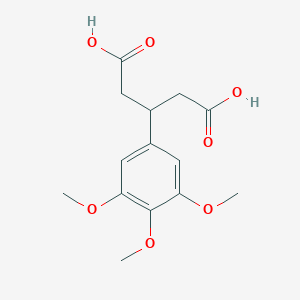

3-(3,4,5-Trimethoxyphenyl)pentanedioic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

Compounds containing the trimethoxyphenyl (tmp) group have been found to inhibit several protein targets such as heat shock protein90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), vascular endothelial growth factor 2 (vegfr2), p-glycoprotein (p-gp), and cyclooxygenase 1 and 2 (cox-1 and cox-2) .

Mode of Action

It is suggested that the compound may induce oxidative stress and mitochondrial damage . This could lead to the formation of pores and leakage of cytoplasmic content .

Biochemical Pathways

The inhibition of the aforementioned protein targets suggests that the compound may affect a variety of cellular processes, including protein folding, redox homeostasis, gene expression, signal transduction, cell proliferation, and inflammation .

Result of Action

Based on its proposed mode of action, the compound may cause cellular damage and death through the induction of oxidative stress and mitochondrial damage .

Analyse Biochimique

Biochemical Properties

Compounds containing the trimethoxyphenyl (TMP) group, which is present in 3-(3,4,5-Trimethoxyphenyl)pentanedioic acid, have been shown to exhibit diverse bioactivity effects . They have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Cellular Effects

Compounds containing the TMP group have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . They have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents .

Molecular Mechanism

The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4,5-Trimethoxyphenyl)pentanedioic acid typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation . The reaction conditions often include:

Solvent: Ethanol or water

Base: Sodium hydroxide or potassium hydroxide

Temperature: Reflux conditions (around 80-100°C)

Time: Several hours to complete the reaction

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions

3-(3,4,5-Trimethoxyphenyl)pentanedioic acid undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated aromatic compounds.

Applications De Recherche Scientifique

3-(3,4,5-Trimethoxyphenyl)pentanedioic acid is used in various scientific research applications, including:

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Studying enzyme interactions and metabolic pathways.

Industry: Used in the synthesis of specialty chemicals and materials.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(3,4,5-Trimethoxyphenyl)propanoic acid: Similar structure but with a shorter carbon chain.

3,4,5-Trimethoxyphenylacetic acid: Similar aromatic ring with different functional groups.

3,4,5-Trimethoxybenzoic acid: Similar aromatic ring with a carboxylic acid group directly attached.

Uniqueness

3-(3,4,5-Trimethoxyphenyl)pentanedioic acid is unique due to its specific combination of a trimethoxyphenyl group and a pentanedioic acid chain. This structure provides distinct chemical properties and reactivity, making it valuable for specialized research applications .

Activité Biologique

3-(3,4,5-Trimethoxyphenyl)pentanedioic acid is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, pharmacological properties, and therapeutic applications.

Chemical Structure and Synthesis

The compound features a pentanedioic acid backbone substituted with a 3,4,5-trimethoxyphenyl group. The presence of methoxy groups enhances its lipophilicity, potentially aiding in cellular absorption and bioavailability. Various synthetic routes have been explored to produce this compound, often involving the modification of existing benzoic acid derivatives.

Antitumor Properties

Research indicates that compounds with similar structural motifs exhibit significant antitumor activity. For instance, derivatives of 3,4,5-trimethoxycinnamic acid (TMCA) have shown efficacy against various cancer cell lines, including melanoma and breast cancer. The antiproliferative effects are attributed to the ability of these compounds to inhibit key enzymes involved in cancer cell metabolism.

Table 1: Antitumor Activity of Related Compounds

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Melanoma | TBD | Inhibition of dihydrofolate reductase (DHFR) |

| TMCA ester | Breast Cancer | 11.82 | Modulation of P-glycoprotein (P-gp) |

| Dihydroartemisinin ester | Various | 17.22 | Induction of apoptosis |

The biological activity of this compound is partly mediated through its interaction with dihydrofolate reductase (DHFR), an enzyme critical in the folate cycle. Inhibition of DHFR leads to a decrease in nucleotide synthesis, thereby impairing DNA replication in rapidly dividing cancer cells .

Case Studies

- Melanoma Treatment : A study demonstrated that a derivative of this compound exhibited significant antiproliferative effects against melanoma cell lines. The compound's ability to bind DHFR was crucial for its effectiveness .

- Breast Cancer : Another investigation into TMCA derivatives revealed their capacity to modulate P-glycoprotein activity, enhancing the efficacy of chemotherapeutic agents while reducing resistance in breast cancer cells .

Pharmacological Potential

The pharmacological profile of this compound suggests it could serve as a lead compound in drug development:

- Antiviral Activity : Similar compounds have shown promise as antiviral agents.

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines.

- CNS Activity : There is preliminary evidence suggesting potential neuroprotective effects.

Propriétés

IUPAC Name |

3-(3,4,5-trimethoxyphenyl)pentanedioic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O7/c1-19-10-4-8(5-11(20-2)14(10)21-3)9(6-12(15)16)7-13(17)18/h4-5,9H,6-7H2,1-3H3,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLJDNPGZFKBWJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(CC(=O)O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.